dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4’-bipyridine-3,5-dicarboxylate is a chemical compound known for its unique structure and properties It belongs to the class of dihydropyridine derivatives, which are often used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4’-bipyridine-3,5-dicarboxylate typically involves the condensation of appropriate pyridine derivatives under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with formaldehyde and a suitable carboxylate ester in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is typically obtained through a series of purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4’-bipyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to yield dihydropyridine derivatives with different substitution patterns.
Substitution: The methyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various dihydropyridine compounds.
Scientific Research Applications
Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4’-bipyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds, particularly in the development of cardiovascular drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4’-bipyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar in structure but with ethyl groups instead of methyl groups.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Another compound with a similar core structure but different functional groups.
Uniqueness
Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4’-bipyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both methyl and carboxylate groups
Properties
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-10-13(16(20)22-4)15(12-6-8-18-9-7-12)14(17(21)23-5)11(2)19(10)3/h6-9,15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZOAGVZRDUWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=NC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975116 |
Source
|
Record name | Dimethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5971-85-7 |
Source
|
Record name | Dimethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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